molecular formula C23H21NO4 B2361550 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid CAS No. 2411242-24-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid

Cat. No.: B2361550
CAS No.: 2411242-24-3
M. Wt: 375.424
InChI Key: AKWCDOOBQGCSRS-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid is a chemical compound with the molecular formula C23H21NO4 . It has a molecular weight of 375.42 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Hydroxy-Group Protection

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the core structure , is effective for protecting hydroxy-groups in synthesis, compatible with a range of acid- and base-labile protecting groups. It can be conveniently removed while keeping other base-labile groups intact (Gioeli & Chattopadhyaya, 1982).

Antimicrobial and Anticancer Applications

  • Derivatives of fluorene, specifically 2,7-dichloro-9H-fluorene-based azetidinones, exhibit significant antimicrobial and anticancer activities, outperforming certain reference drugs in some cases (Hussein et al., 2020).

Solid-Phase Synthesis Applications

  • N-Fluoren-9-ylmethoxycarbonyl derivatives are useful in the solid-phase synthesis of structurally diverse N-substituted hydroxamic acids, demonstrating the versatility of the fluorenylmethoxycarbonyl group in synthesis applications (Mellor & Chan, 1997).

Synthesis of Novel Compounds

  • The compound has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, demonstrating its utility in creating novel chemical entities (Le & Goodnow, 2004).

Crystal Structure Analysis

  • Analysis of similar compounds, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-aspartic acid 4-tert-butyl ester, reveals distinct bond distances and angles, offering insights into the structural properties of these types of compounds (Yamada, Hashizume, & Shimizu, 2009).

Peptide Synthesis

New Linkers for Solid Phase Synthesis

  • The synthesis of fluorene-based linkers for solid-phase synthesis has been reported, highlighting their superior acid stability compared to standard options (Bleicher, Lutz, & Wuethrich, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWCDOOBQGCSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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